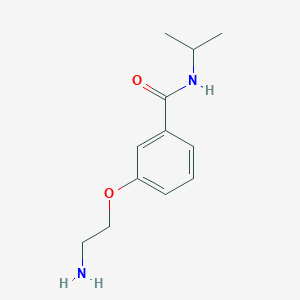![molecular formula C13H21NO B1519017 3-{[(4-Methylpentyl)oxy]methyl}aniline CAS No. 1039947-92-6](/img/structure/B1519017.png)
3-{[(4-Methylpentyl)oxy]methyl}aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-{[(4-Methylpentyl)oxy]methyl}aniline” is represented by the InChI code: 1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The physical form of “3-{[(4-Methylpentyl)oxy]methyl}aniline” is a liquid . Its molecular weight is 207.32 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not provided in the available sources.Scientific Research Applications
Application in Cancer Therapy:
- Aniline derivatives like Flutamide, used in prostate cancer therapy, were studied for their side effects, including methemoglobinemia and sulphaemoglobinaemia. Although this study focuses on side effects, it highlights the medical application of aniline derivatives in cancer treatment (Kouides, Abboud, & Fairbanks, 1996).
Use in Medical Diagnosis:
- Methylene blue, also an aniline derivative, is utilized in clinical medicine for various purposes, including the diagnosis of displaced central lines, showcasing the diagnostic applications of aniline derivatives in clinical settings (Namachivayam & Tibballs, 2006).
Investigation of Drug Side Effects:
- Research on Bardoxolone methyl, an Nrf2-activating compound, was conducted to understand its adverse cardiovascular effects in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease. This study underscores the importance of investigating the side effects of therapeutic compounds, a crucial aspect of pharmacological research (Chin et al., 2014).
Understanding Occupational Hazards:
- Studies on occupational exposure to aniline fumes revealed the risk of methemoglobinemia and hemolytic anemia, highlighting the occupational health risks associated with chemical exposure and the importance of workplace safety measures (Ravi Kumar et al., 2014).
Safety And Hazards
The safety information available indicates that “3-{[(4-Methylpentyl)oxy]methyl}aniline” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(4-methylpentoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWULYDUVAFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methylpentyl)oxy]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)




amino}ethan-1-ol](/img/structure/B1518944.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)



![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)

![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)